6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of an amino group, a hydroxypropoxy group, and a tetrahydroquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of a quinolinone derivative with an appropriate amino alcohol. One common method includes the reaction of 6-chloro-1,2,3,4-tetrahydroquinolin-2-one with 3-amino-2-hydroxypropoxy in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the quinolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-(3-oxo-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one.
Reduction: Formation of 6-(3-amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-ol.
Substitution: Formation of substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. It is believed to act on beta-adrenergic receptors, similar to other beta-blockers. By binding to these receptors, it can inhibit the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Atenolol: A well-known beta-blocker with a similar structure, used to treat hypertension and angina.
Metoprolol: Another beta-blocker with similar pharmacological effects.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness
6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its potential for selective receptor binding and reduced side effects makes it an interesting candidate for further research and development.
Properties
IUPAC Name |
6-(3-amino-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-6-9(15)7-17-10-2-3-11-8(5-10)1-4-12(16)14-11/h2-3,5,9,15H,1,4,6-7,13H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABWPAJCPYMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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